(Bromomethoxy)acetonitrile
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Overview
Description
(Bromomethoxy)acetonitrile is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to an acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethoxy)acetonitrile can be synthesized through the bromomethylation of acetonitrile. One common method involves the reaction of acetonitrile with paraformaldehyde and hydrobromic acid in the presence of acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: (Bromomethoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of (methoxy)acetonitrile derivatives.
Oxidation: Formation of (bromomethoxy)acetic acid.
Reduction: Formation of (bromomethoxy)ethylamine.
Scientific Research Applications
(Bromomethoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Bromomethoxy)acetonitrile involves its reactive functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Methoxy Group: Can undergo oxidation or substitution, altering the compound’s reactivity.
Nitrile Group: Can be reduced to amines, which are key intermediates in many biochemical pathways.
Comparison with Similar Compounds
(Chloromethoxy)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
(Methoxymethyl)acetonitrile: Lacks the halogen atom, affecting its reactivity.
(Bromomethoxy)propionitrile: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness: (Bromomethoxy)acetonitrile is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
59463-57-9 |
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Molecular Formula |
C3H4BrNO |
Molecular Weight |
149.97 g/mol |
IUPAC Name |
2-(bromomethoxy)acetonitrile |
InChI |
InChI=1S/C3H4BrNO/c4-3-6-2-1-5/h2-3H2 |
InChI Key |
HCRUWHQHSGSGQX-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)OCBr |
Origin of Product |
United States |
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